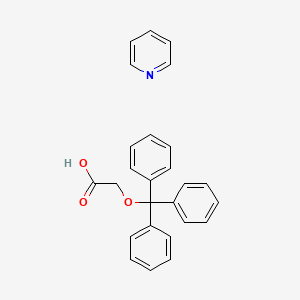
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate is a complex organic compound known for its significant role in scientific research, particularly in the study of carcinogenesis. This compound is a derivative of butyric acid and is often used in experimental models to induce specific types of cancer, such as urinary bladder cancer, in laboratory animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate typically involves the reaction of butyric acid with 4-hydroxybutylamine, followed by nitrosation and esterification. The reaction conditions often include the use of solvents like acetone and reagents such as sodium nitrite for the nitrosation step .
Industrial Production Methods
The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and nitroso functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions
Major Products
The major products formed from these reactions include various derivatives of butyric acid, such as carboxylic acids, amines, and substituted esters .
Scientific Research Applications
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate is primarily used in scientific research to study the mechanisms of carcinogenesis. It is particularly valuable in:
Chemistry: Used to understand the chemical behavior of nitrosamines and their derivatives.
Biology: Employed in studies of cellular responses to carcinogens.
Medicine: Utilized in the development of cancer models for testing potential therapeutic agents.
Industry: May have applications in the synthesis of other complex organic compounds .
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts, which can lead to mutations and cancer development. The nitroso group is particularly reactive and can form covalent bonds with DNA bases, disrupting normal cellular processes. This mechanism is crucial for its use in cancer research, as it helps to mimic the effects of carcinogens in humans .
Comparison with Similar Compounds
Similar Compounds
N-butyl-N-(4-hydroxybutyl)nitrosamine: Another nitrosamine used in cancer research.
N-methyl-N-nitrosourea: A potent carcinogen used in experimental models.
N-nitrosodimethylamine: Known for its carcinogenic properties and used in various studies .
Uniqueness
Butyric acid, 4-((4-hydroxybutyl)nitrosamino)-, methyl ester, acetate is unique due to its specific structure, which allows it to induce cancer in a controlled manner. Its ability to form stable DNA adducts makes it particularly valuable for studying the early stages of carcinogenesis and testing potential cancer therapies .
Properties
CAS No. |
100700-29-6 |
|---|---|
Molecular Formula |
C11H20N2O5 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
methyl 4-[4-acetyloxybutyl(nitroso)amino]butanoate |
InChI |
InChI=1S/C11H20N2O5/c1-10(14)18-9-4-3-7-13(12-16)8-5-6-11(15)17-2/h3-9H2,1-2H3 |
InChI Key |
PWJITWBMAVAXBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCN(CCCC(=O)OC)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
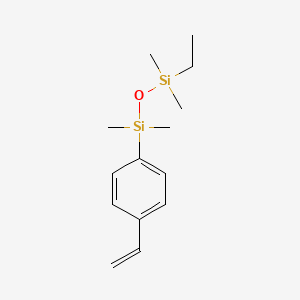
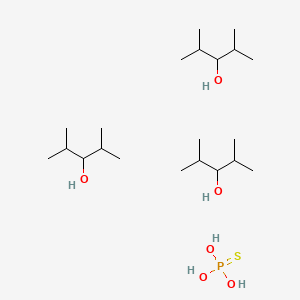
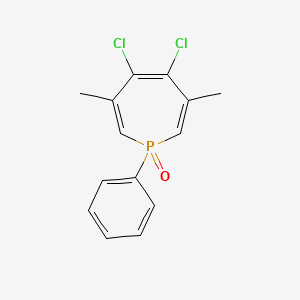
![4-[1-(Acetyloxy)propyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14321529.png)
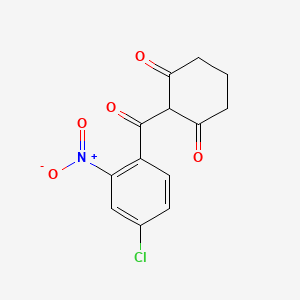
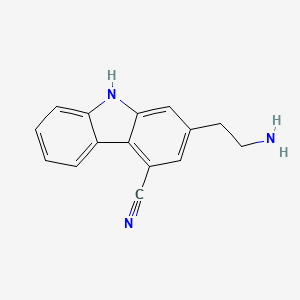

![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)

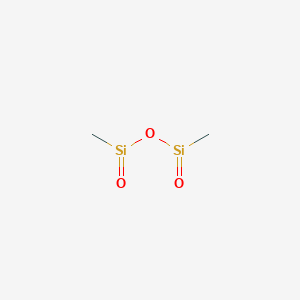
![2-Butyl-4-[(4-methylbenzene-1-sulfonyl)methyl]octanenitrile](/img/structure/B14321579.png)
![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)
